6-bromo-N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methyl-2H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methyl-2H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C21H23BrN4O2 and its molecular weight is 443.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : A practical method for synthesizing orally active CCR5 antagonists has been developed, demonstrating the synthesis of complex molecules involving bromo-indazole derivatives. This highlights the role of bromo-indazole compounds in developing pharmaceuticals (Ikemoto et al., 2005).
Structural Analysis and Derivation : The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, related to dopamine and serotonin receptor antagonists, demonstrates the utility of bromo-indazole compounds in understanding receptor interactions and drug development (Hirokawa et al., 2000).
Biological and Pharmacological Applications
Antifungal Activity : Research shows that certain derivatives, like N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibit notable antifungal activity. This underscores the potential of bromo-indazole derivatives in developing antifungal agents (Du et al., 2015).
Inhibitory Effects on Soluble Epoxide Hydrolase : Compounds such as 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, which include bromo-indazole derivatives, have been identified for their inhibitory effects on soluble epoxide hydrolase, showing their potential in treating various diseases (Thalji et al., 2013).
Anticancer Properties : The discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) as a PARP inhibitor, effective in BRCA-1 and BRCA-2 mutant tumors, highlights the significance of bromo-indazole derivatives in cancer treatment (Jones et al., 2009).
Chemical Properties and Interactions
Spectroscopic and Electrochemical Properties : Studies on phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including bromo-indazole derivatives, provide insights into the electrochemical and magnetic behaviors of these compounds, relevant in various chemical applications (Amudha et al., 1999).
Crystal Structure Analysis : Research on the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide offers valuable information on the molecular arrangement and interactions of bromo-indazole derivatives, which is crucial for drug design and development (Anuradha et al., 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is the KRAS protein . KRAS is a member of the Ras family of GTPases, which are involved in numerous cellular signaling processes . Mutations in KRAS are present in up to 30% of all tumors, including as many as 90% of pancreatic cancers .
Mode of Action
The compound acts as an inhibitor of the KRAS protein . It competes with GTP for the KRAS binding pocket in cells . This inhibits the function of KRAS, thereby disrupting the cellular signaling processes it is involved in .
Biochemical Pathways
The inhibition of KRAS affects various biochemical pathways. KRAS is involved in numerous cellular signaling processes, so its inhibition can have wide-ranging effects . .
Result of Action
The result of the compound’s action is the inhibition of the KRAS protein, which disrupts the cellular signaling processes it is involved in . This can lead to the inhibition of tumor growth in cancers where KRAS mutations are present .
Propriétés
IUPAC Name |
6-bromo-N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-methylindazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O2/c1-25-20(18-8-3-14(22)13-19(18)24-25)21(27)23-15-4-6-16(7-5-15)26-11-9-17(28-2)10-12-26/h3-8,13,17H,9-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLZOWMLSBPVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.